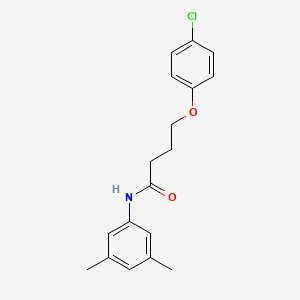

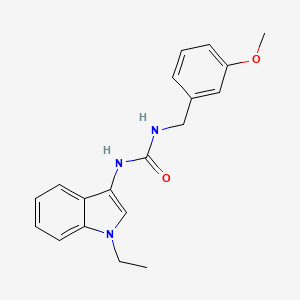

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been extensively studied for its potential therapeutic benefits. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of scientific research applications.

Scientific Research Applications

Electrochemical Synthesis and Reactions

The electrooxidative double ene-type chlorination process is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrating the compound's role in synthesizing functionalized isoprene units. This methodology showcases the compound's utility in creating diverse chemical structures through selective preparation under specific conditions, highlighting its importance in organic synthesis and chemical research (Uneyama et al., 1983).

Catalyst for Novel Syntheses

Bis-ionic liquid [BDBDIm]Br has been utilized as an effective catalyst for synthesizing novel benzoxazoles using different salicylic acid derivatives and 2-amino-4-chlorophenol at room temperature. This application underscores the compound's role in facilitating reactions under mild conditions, contributing to greener and more efficient chemical processes (Nikpassand et al., 2015).

Asymmetric Reductions

The compound is highlighted as a chiral organocatalyst used in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane. This illustrates its application in producing chiral molecules, which is crucial for the development of drugs and active pharmaceutical ingredients (Noshi, 2014).

Fluoride Binding and Redox Chemistry

The synthesis and study of phlorin macrocycles that display cooperative fluoride binding reveal the compound's potential in developing materials with specific binding properties. This research contributes to the understanding of supramolecular chemistry and the design of materials with tailored electronic and photophysical properties (Pistner et al., 2013).

Polymerization Catalysts

Nickel(II) and Palladium(II) diimine complexes bearing 2,6-Diphenyl aniline moieties have been explored as catalysts for olefin polymerization. This research demonstrates the compound's role in advancing polymer science by enabling the synthesis of new polymers with specific properties and applications (Schmid et al., 2001).

Properties

IUPAC Name |

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-13-10-14(2)12-16(11-13)20-18(21)4-3-9-22-17-7-5-15(19)6-8-17/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMRDRJTJVJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)